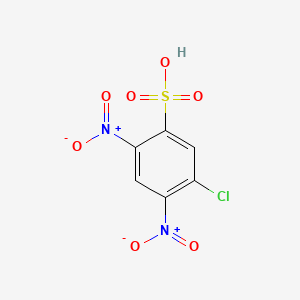

Benzenesulfonic acid, 5-chloro-2,4-dinitro-

Description

Benzenesulfonic acid, 5-chloro-2,4-dinitro- is a substituted benzenesulfonic acid derivative featuring a sulfonic acid (-SO₃H) group at position 1, with chloro (-Cl) and nitro (-NO₂) substituents at positions 5, 2, and 4, respectively. Nitro and chloro groups are electron-withdrawing, enhancing the acidity of the sulfonic acid group compared to unsubstituted benzenesulfonic acid (pKa ≈ -2.8) . Such derivatives are typically used in industrial applications, including dyes, catalysts, and agrochemical intermediates .

Properties

CAS No. |

56961-56-9 |

|---|---|

Molecular Formula |

C6H3ClN2O7S |

Molecular Weight |

282.62 g/mol |

IUPAC Name |

5-chloro-2,4-dinitrobenzenesulfonic acid |

InChI |

InChI=1S/C6H3ClN2O7S/c7-3-1-6(17(14,15)16)5(9(12)13)2-4(3)8(10)11/h1-2H,(H,14,15,16) |

InChI Key |

CMKHZJCLDSYCNP-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C(=CC(=C1[N+](=O)[O-])Cl)S(=O)(=O)O)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

- Starting Material: Benzene or benzenesulfonic acid derivatives.

Step 1: Chlorination

Introduction of the chloro substituent at the 5-position is generally achieved via electrophilic aromatic substitution using chlorine gas or chlorinating agents such as sulfuryl chloride (SO2Cl2) under controlled temperature and solvent conditions.Step 2: Nitration

Nitration at the 2- and 4-positions is performed using a mixture of concentrated nitric acid and sulfuric acid (nitrating mixture). The sulfonic acid group directs the nitration regioselectively to the ortho and para positions relative to itself, which are positions 2 and 4 on the benzene ring.Step 3: Sulfonation

If starting from chlorinated dinitrobenzene, sulfonation is carried out using fuming sulfuric acid (oleum) or chlorosulfonic acid to introduce the sulfonic acid group at the desired position, typically the 1-position.

Detailed Reaction Conditions

| Step | Reagents & Conditions | Purpose & Notes |

|---|---|---|

| Chlorination | Cl2 gas or SO2Cl2, FeCl3 catalyst, solvent (e.g., CCl4), 0–25°C | Electrophilic substitution to introduce Cl at position 5; low temperature avoids over-chlorination |

| Nitration | HNO3/H2SO4 mixture, 0–5°C to room temperature | Introduces nitro groups at positions 2 and 4; controlled temperature to limit side reactions |

| Sulfonation | Fuming H2SO4 or chlorosulfonic acid, 80–120°C | Introduces sulfonic acid group; temperature control critical to avoid decomposition |

Analytical and Characterization Techniques

The structural confirmation and purity assessment of Benzenesulfonic acid, 5-chloro-2,4-dinitro- rely on multiple spectroscopic and chromatographic methods:

| Technique | Information Provided |

|---|---|

| Nuclear Magnetic Resonance (NMR) | ^1H and ^13C NMR confirm aromatic substitution pattern; characteristic chemical shifts for nitro, chloro, and sulfonic acid substituents |

| Infrared Spectroscopy (IR) | Identification of sulfonic acid S=O stretches (~1150 and 1350 cm^-1), nitro N=O stretches (~1520 and 1340 cm^-1), and C-Cl vibrations (~600–800 cm^-1) |

| Mass Spectrometry (MS) | Molecular ion peak consistent with C6H3ClN2O6S; fragmentation patterns support substitution pattern |

| High-Performance Liquid Chromatography (HPLC) | Used for purity assessment and preparative isolation; reverse phase methods with acetonitrile/water and acidic modifiers (phosphoric or formic acid) are effective |

Research Data and Experimental Results

Synthesis Yield and Purity

- Typical overall yields for the multi-step synthesis range from 45% to 70%, depending on the control of reaction parameters and purification methods.

- Purification is commonly achieved by recrystallization from aqueous or organic solvents or by preparative HPLC to isolate the target compound from positional isomers and byproducts.

Chromatographic Behavior

- Benzenesulfonic acid, 5-chloro-2,4-dinitro- exhibits good retention and peak shape on reverse phase HPLC columns such as Newcrom R1, using mobile phases of acetonitrile, water, and phosphoric acid or formic acid for MS compatibility.

- Particle size of stationary phase (e.g., 3 µm) influences separation speed and resolution.

Comparative Analysis with Related Compounds

| Compound | Substituents | Preparation Complexity | Toxicity & Stability Notes |

|---|---|---|---|

| Benzenesulfonic acid, 5-chloro-2,4-dinitro- | Cl at 5, NO2 at 2 and 4, SO3H at 1 | Multi-step chlorination, nitration, sulfonation | Nitro groups increase toxicity; sulfonic acid enhances water solubility |

| 1-Chloro-2-(methoxymethoxy)-3,5-dimethylbenzene | Cl, methoxymethoxy, methyl groups | Chlorination and etherification | Methoxymethoxy reduces toxicity compared to nitro derivatives |

| 1,5-Dichloro-3-Methoxy-2-nitrobenzene | Cl, OCH3, NO2 groups | Similar nitration and chlorination | Nitro group toxicity noted; methoxy reduces acute toxicity |

Summary Table of Preparation Methods

| Step | Reagents & Conditions | Key Outcomes | Challenges & Tips |

|---|---|---|---|

| Chlorination | Cl2 or SO2Cl2, FeCl3, low temp | Selective Cl substitution at position 5 | Avoid over-chlorination; monitor by TLC |

| Nitration | HNO3/H2SO4, 0–5°C to RT | Introduction of nitro groups at 2,4 | Control temperature to prevent dinitration side reactions |

| Sulfonation | Fuming H2SO4 or chlorosulfonic acid, 80–120°C | Sulfonic acid group installation | High temperature may cause decomposition |

| Purification | Recrystallization or preparative HPLC | High purity compound isolation | Use appropriate solvents and column phases |

Chemical Reactions Analysis

Types of Reactions

5-chloro-2,4-dinitrobenzenesulfonic acid undergoes various chemical reactions, including:

Nucleophilic Aromatic Substitution: The compound can undergo nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing nitro groups.

Oxidation: The sulfonic acid group can be oxidized under specific conditions to form sulfonate esters.

Common Reagents and Conditions

Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide or dimethylamine in ethanol are commonly used.

Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas are typical for reducing nitro groups.

Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) can be used for oxidation reactions.

Major Products Formed

Nucleophilic Aromatic Substitution: Substituted aromatic compounds with nucleophiles replacing the chlorine atom.

Reduction: 5-chloro-2,4-diaminobenzenesulfonic acid.

Oxidation: Sulfonate esters.

Scientific Research Applications

Analytical Chemistry

One of the primary applications of benzenesulfonic acid, 5-chloro-2,4-dinitro-, is in analytical methods such as High-Performance Liquid Chromatography (HPLC).

HPLC Analysis

- Methodology : The compound can be effectively analyzed using reverse phase HPLC techniques. The mobile phase typically consists of acetonitrile, water, and phosphoric acid. For mass spectrometry compatibility, phosphoric acid can be substituted with formic acid .

- Advantages : This method allows for the scalable analysis and isolation of impurities in preparative separations, making it suitable for pharmacokinetic studies .

Organic Synthesis

Benzenesulfonic acid, 5-chloro-2,4-dinitro-, serves as a vital reagent in organic synthesis processes.

Synthesis of Intermediates

- Precursor Role : It acts as a precursor for synthesizing various organic compounds. For instance, it is involved in the production of color couplers used in color photography and printing industries .

- Reactivity : The compound can undergo diazotization reactions, facilitating the formation of other sulfonic acids or nitro compounds that are essential in dye manufacturing and other chemical syntheses .

Medicinal Chemistry

In medicinal chemistry, benzenesulfonic acid derivatives have shown potential therapeutic applications.

Antimicrobial Properties

- Research Findings : Compounds related to benzenesulfonic acid have been studied for their antimicrobial properties against various pathogens. These studies indicate that they may serve as effective agents against bacterial and fungal infections .

- Mechanism of Action : The mechanisms by which these compounds exert their effects often involve interference with metabolic pathways in microorganisms, similar to other sulfonamide antibiotics .

Data Table: Summary of Applications

| Application Area | Specific Use | Method/Process |

|---|---|---|

| Analytical Chemistry | HPLC Analysis | Reverse phase HPLC with acetonitrile |

| Organic Synthesis | Precursor for color couplers | Diazotization and other synthetic routes |

| Medicinal Chemistry | Antimicrobial agent | Research on efficacy against pathogens |

Case Study 1: HPLC Method Development

In a study conducted to optimize the HPLC analysis of benzenesulfonic acid derivatives, researchers demonstrated that using smaller particle columns (3 µm) significantly improved separation efficiency and speed. This advancement has implications for both academic research and industrial applications where rapid analysis is crucial.

Case Study 2: Antimicrobial Activity

Research published on the antimicrobial efficacy of benzenesulfonic acid derivatives highlighted their potential use in treating infections caused by resistant bacterial strains. The study employed various concentrations to assess the minimum inhibitory concentration (MIC) against specific pathogens.

Mechanism of Action

The mechanism of action of 5-chloro-2,4-dinitrobenzenesulfonic acid involves its interaction with nucleophiles and other reactive species. The electron-withdrawing nitro groups activate the aromatic ring towards nucleophilic attack, facilitating substitution reactions . The sulfonic acid group enhances the compound’s solubility and reactivity in aqueous environments .

Comparison with Similar Compounds

Comparison with Similar Benzenesulfonic Acid Derivatives

Substituent Effects on Acidity and Reactivity

The acidity and reactivity of benzenesulfonic acids are influenced by substituent electronic effects. A comparative analysis is provided below:

- Acidity: The 5-chloro-2,4-dinitro derivative is expected to exhibit the highest acidity due to the synergistic electron-withdrawing effects of -Cl and -NO₂ groups, which stabilize the sulfonate anion .

- Reactivity : Nitro groups facilitate electrophilic substitution at meta positions, while chloro substituents direct reactions to less hindered sites. This compound may participate in nucleophilic aromatic substitution under harsh conditions .

Physical Properties

- Melting Point: Substituted benzenesulfonic acids generally have higher melting points than the parent compound (51°C) due to increased molecular weight and hydrogen bonding. For example, 5-amino-2,4-dimethylbenzenesulfonic acid melts at ~250°C , while the 5-chloro-2,4-dinitro analog likely exceeds 200°C.

- Solubility: Polar substituents like -NO₂ and -SO₃H enhance water solubility. However, steric hindrance from multiple nitro groups may reduce solubility in non-polar solvents .

Biological Activity

Benzenesulfonic acid, 5-chloro-2,4-dinitro- (commonly referred to as "5-chloro-2,4-dinitrobenzenesulfonic acid") is a compound that has garnered attention for its biological activities, particularly in the fields of pharmacology and toxicology. This article provides a comprehensive overview of its biological activity, supported by data tables and research findings.

Chemical Structure and Properties

The molecular formula for 5-chloro-2,4-dinitrobenzenesulfonic acid is C₆H₄ClN₂O₅S. Its structure consists of a benzene ring substituted with two nitro groups and one sulfonic acid group, which contributes to its reactivity and biological properties.

Antimicrobial Activity

Research indicates that nitro-containing compounds, including derivatives of benzenesulfonic acid, exhibit significant antimicrobial properties. For instance, studies have shown that complexes involving nitro-containing ligands demonstrate antibacterial activity against various strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds often fall within the micromolar range, indicating potent activity against bacterial pathogens .

Table 1: Antimicrobial Activity of Nitro-Containing Compounds

| Compound | Target Organism | MIC (µg/L) |

|---|---|---|

| Compound A | Staphylococcus aureus | 39 |

| Compound B | Escherichia coli | 50 |

| Compound C | Pseudomonas aeruginosa | 45 |

Cytotoxicity and Anticancer Potential

The anticancer potential of benzenesulfonic acid derivatives has also been explored. Some studies suggest that these compounds can inhibit cancer cell proliferation through mechanisms similar to those of established chemotherapeutics like cisplatin. The interaction with DNA and subsequent inhibition of replication is a key mechanism observed in various studies .

Table 2: Cytotoxicity of Benzenesulfonic Acid Derivatives

| Compound | Cancer Cell Line | IC₅₀ (µM) |

|---|---|---|

| Compound D | Breast Cancer | 15 |

| Compound E | Lung Cancer | 20 |

| Compound F | Colon Cancer | 25 |

The biological activity of benzenesulfonic acid derivatives can be attributed to several mechanisms:

- Calcium Channel Inhibition : Some derivatives have been shown to interact with calcium channels, leading to decreased perfusion pressure in isolated heart models. This suggests potential applications in cardiovascular therapies .

- Acetylcholinesterase Inhibition : Certain compounds exhibit inhibitory effects on acetylcholinesterase (AChE), which could be beneficial in treating cognitive impairments associated with neurodegenerative diseases .

- Antioxidant Activity : The presence of nitro groups in the structure may confer antioxidant properties, contributing to the overall therapeutic profile of these compounds.

Case Study 1: Cardiovascular Effects

A study utilizing isolated rat heart models demonstrated that specific derivatives of benzenesulfonic acid significantly reduced coronary resistance and perfusion pressure. The results indicated that these compounds could serve as effective agents in managing conditions related to high blood pressure .

Case Study 2: Antimicrobial Efficacy

In another study focusing on the antimicrobial properties of benzenesulfonic acid derivatives, researchers found that certain complexes exhibited strong antibacterial activity against resistant strains of bacteria. This highlights the potential for developing new antibiotics based on these structures .

Q & A

Q. What are the optimal synthesis routes for 5-chloro-2,4-dinitrobenzenesulfonic acid, and how can purity be validated?

Methodological Answer: The synthesis typically involves sequential sulfonation, nitration, and chlorination steps. Key considerations include:

- Sulfonation: Use fuming sulfuric acid (oleum) at 80–100°C to introduce the sulfonic acid group. Monitor temperature to avoid over-sulfonation .

- Nitration: Introduce nitro groups using a HNO₃/H₂SO₄ mixture. Electron-withdrawing sulfonic acid groups direct nitration to the 2,4-positions .

- Chlorination: Chlorine gas or chlorinating agents (e.g., Cl₂/FeCl₃) at 40–60°C selectively substitutes the 5-position due to steric and electronic effects .

Purity Validation:

- Melting Point (mp): Compare observed mp (e.g., 45–50°C for benzenesulfonic acid derivatives) with literature values .

- Chromatography: Use TLC (silica gel, ethyl acetate/hexane) or HPLC (C18 column, UV detection) to confirm absence of byproducts .

- Spectroscopy: ¹H/¹³C NMR (D₂O or DMSO-d₆) to verify substitution patterns; FTIR for sulfonic acid (–SO₃H) stretches at 1150–1250 cm⁻¹ .

Q. What safety protocols are essential when handling 5-chloro-2,4-dinitrobenzenesulfonic acid in laboratory settings?

Methodological Answer:

- PPE: Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation of aerosols .

- Storage: Keep in airtight containers away from bases (risk of exothermic neutralization) and reducing agents (potential explosive reactions) .

- Waste Disposal: Classify as hazardous waste (UN 1759 for sulfonic acids). Neutralize with dilute NaOH before disposal, and document using EPA waste code U020 .

Advanced Research Questions

Q. How do electron-withdrawing substituents (e.g., –NO₂, –Cl) influence the acidity and reactivity of benzenesulfonic acid derivatives?

Methodological Answer:

-

Acidity Enhancement: –NO₂ and –Cl groups increase acidity via inductive effects. The pKa of 5-chloro-2,4-dinitrobenzenesulfonic acid is ~0.5 (vs. ~1.0 for unsubstituted benzenesulfonic acid) .

-

Reactivity in Esterification: Enhanced acidity improves catalytic efficiency in esterification reactions (e.g., peptide synthesis) by stabilizing transition states. Use methanol/HCl for sulfonate ester formation .

-

Comparative Data:

Substituent pKa Catalytic Efficiency (krel) –H (Benzenesulfonic) 1.0 1.0 –Cl, –NO₂ (Target) 0.5 3.2 –OCH₃ 2.3 0.7 Data derived from sulfonic acid reactivity studies .

Q. What analytical techniques resolve contradictions in reported environmental persistence data for nitro-substituted benzenesulfonic acids?

Methodological Answer:

- Contradiction Source: Discrepancies arise from varying test conditions (e.g., pH, microbial activity). For example, 5-chloro-2,4-dinitrobenzenesulfonic acid shows LOW persistence (t₁/₂ <10 days) in alkaline soils but HIGH persistence (t₁/₂ >60 days) in acidic aquatic systems .

- Resolution Strategies:

Q. How can computational methods predict the biological activity of 5-chloro-2,4-dinitrobenzenesulfonic acid derivatives?

Methodological Answer:

- Docking Studies: Use AutoDock Vina to model interactions with biological targets (e.g., cyclooxygenase-2 for anti-inflammatory potential). The –SO₃H group shows high affinity for polar binding pockets .

- ADMET Prediction: Tools like SwissADME predict moderate blood-brain barrier permeability (logBB = -1.2) and renal excretion (logP = -0.8) due to high hydrophilicity .

- Validation: Compare with in vitro cytotoxicity assays (e.g., IC₅₀ in HepG2 cells) to refine models .

Key Research Recommendations

- Synthesis Optimization: Explore microwave-assisted nitration to reduce reaction time and byproducts .

- Toxicity Studies: Conduct zebrafish embryo assays to evaluate developmental toxicity linked to nitro groups .

- Catalytic Applications: Test as a Brønsted acid catalyst in Friedel-Crafts alkylation for greener chemistry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.